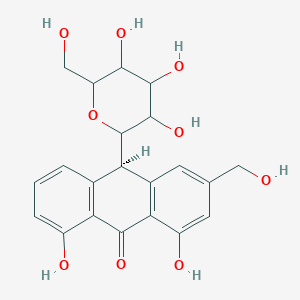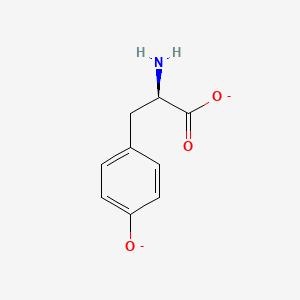
3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is a chemical compound known for its potent biological activity. It is commonly used in scientific research due to its ability to inhibit specific enzymes and pathways. The compound has a molecular formula of C5H12N8.2HCl and a molecular weight of 257.12 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine derivatives with aldehydes or ketones, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction typically produces amine derivatives. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Aplicaciones Científicas De Investigación
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride involves the inhibition of specific enzymes, such as S-adenosylmethionine decarboxylase (SAMD). By inhibiting this enzyme, the compound disrupts the polyamine-biosynthetic pathway, leading to changes in cellular metabolism and function . This inhibition can affect various molecular targets and pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparación Con Compuestos Similares
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride can be compared with other similar compounds, such as:
Mitoguazone: Another potent inhibitor of SAMD, used in similar research applications.
Aminoguanidine: Known for its ability to inhibit diamine oxidase and other enzymes.
Hydrazine derivatives: A broad class of compounds with similar chemical structures and biological activities.
Propiedades
Número CAS |
7059-23-6 |
|---|---|
Fórmula molecular |
C5H13ClN8 |
Peso molecular |
220.66 g/mol |
Nombre IUPAC |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrochloride |
InChI |
InChI=1S/C5H12N8.ClH/c1-3(11-13-5(8)9)2-10-12-4(6)7;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);1H/b10-2+,11-3+; |
Clave InChI |
RRECQJYPJNWFNK-BCKSSGNJSA-N |
SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.Cl.Cl |
SMILES isomérico |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.Cl |
SMILES canónico |
CC(=NN=C(N)N)C=NN=C(N)N.Cl |
Vida útil |
Solution: A solution of 100 mg/mL in water stored at room temperature for 44 days showed no decomposition. |
Solubilidad |
0.1 N NaOH soluble (mg/mL) Water > 100 (mg/mL) 0.01 N NaOH partly soluble (mg/mL) 0.1 N HC1 partly soluble (mg/mL) MeOH partly soluble (mg/mL) 50% EtOH partly soluble (mg/mL) |
Sinónimos |
Methyl gag Methyl-gag Methylgag Methylglyoxal Bis(guanylhydrazone) MGBG Mitoguazone NSC 32946 NSC-32946 NSC32946 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1233673.png)

![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)



![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)






